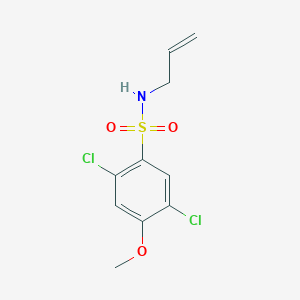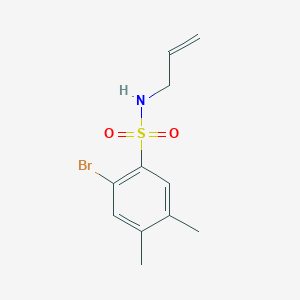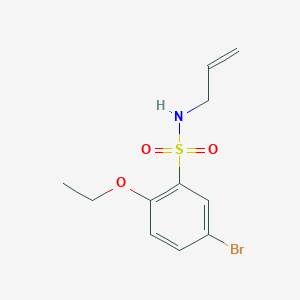
2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide, also known as UMI-77, is a small molecule inhibitor of the protein MDM2, which is a negative regulator of the tumor suppressor protein p53. The p53 protein is a critical player in the regulation of cell growth and division, and its dysfunction is implicated in the development of many types of cancer. UMI-77 has been shown to be a potent inhibitor of MDM2, leading to increased levels of p53 and inhibition of cancer cell growth.
科学研究应用
2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. In addition, 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide has been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
作用机制
2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide binds to the hydrophobic pocket of MDM2, inhibiting its interaction with p53 and leading to increased levels of p53. This, in turn, leads to the activation of p53-dependent pathways that regulate cell growth and division. 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further inhibiting their growth.
Biochemical and Physiological Effects:
2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as sensitize cancer cells to chemotherapy and radiation therapy. 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases. In addition, 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide has been shown to have low toxicity in animal models, making it a promising candidate for further development as a cancer therapy.
实验室实验的优点和局限性
One advantage of 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide is its specificity for MDM2, which reduces the risk of off-target effects. 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide has also been shown to be effective at low concentrations, making it a cost-effective option for scientific research. However, one limitation of 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide is its poor solubility in aqueous solutions, which may limit its use in certain experiments. In addition, 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for the study of 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide. One area of research is the development of more potent and selective MDM2 inhibitors, which may have even greater efficacy in cancer treatment. Another area of research is the investigation of 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the safety and efficacy of 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide in clinical trials should be investigated to determine its potential as a cancer therapy.
合成方法
The synthesis of 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide involves a series of chemical reactions starting from 3,5-dimethoxybenzaldehyde and 2,4-dichlorobenzoyl chloride. The intermediate product is then reacted with N-benzyl-2-aminoethanol to yield 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide. The synthesis of 2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
属性
产品名称 |
2,4-dichloro-N-(3,5-dimethoxybenzyl)benzamide |
|---|---|
分子式 |
C16H15Cl2NO3 |
分子量 |
340.2 g/mol |
IUPAC 名称 |
2,4-dichloro-N-[(3,5-dimethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C16H15Cl2NO3/c1-21-12-5-10(6-13(8-12)22-2)9-19-16(20)14-4-3-11(17)7-15(14)18/h3-8H,9H2,1-2H3,(H,19,20) |
InChI 键 |
KWNHECBXCHLTPD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
规范 SMILES |
COC1=CC(=CC(=C1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether](/img/structure/B273004.png)
![(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B273042.png)


![4-[(2-Isopropylanilino)carbonyl]isophthalic acid](/img/structure/B273050.png)


![1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B273093.png)


